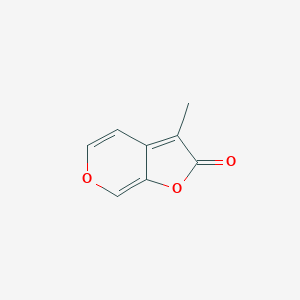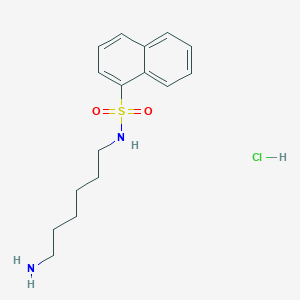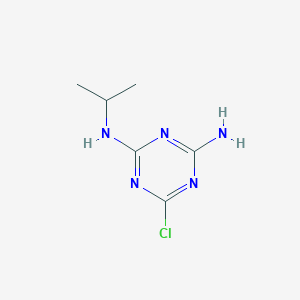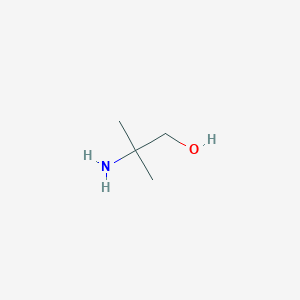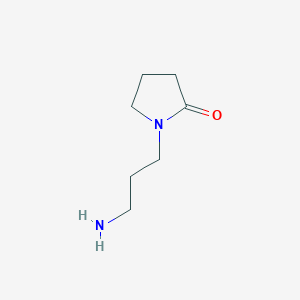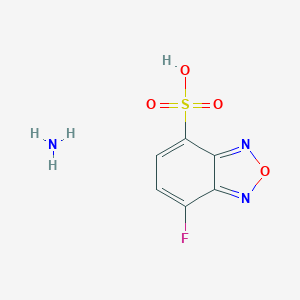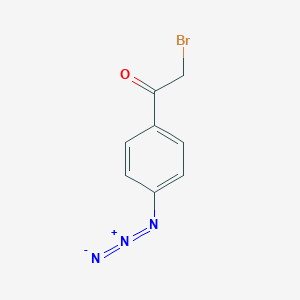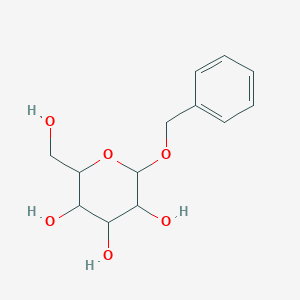
N,N'-diacetylchitobiose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diacetylchitobiose is a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β-(1→4) glycosidic bond. It is a significant intermediate in the degradation of chitin, which is the second most abundant biopolymer on Earth after cellulose. Chitin is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. N,N’-Diacetylchitobiose plays a crucial role in the chitinolytic pathway, where it is further broken down into monomeric units by specific enzymes .
Scientific Research Applications
N,N’-Diacetylchitobiose has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of N,N’-Diacetylchitobiose involves its hydrolysis by specific enzymes. Chitinase enzymes cleave the β-(1→4) glycosidic bond between the N-acetyl-D-glucosamine units, producing N-acetyl-D-glucosamine monomers. Chitin deacetylase enzymes remove the acetyl groups from N,N’-Diacetylchitobiose, converting it into chitosan oligosaccharides. These reactions are crucial for the degradation and utilization of chitin in various organisms .
Similar Compounds:
N-Acetyl-D-glucosamine: A monomeric unit of chitin and a product of N,N’-Diacetylchitobiose hydrolysis.
Chitosan Oligosaccharides: Produced from the deacetylation of N,N’-Diacetylchitobiose and other chitin oligosaccharides.
Chitin Oligosaccharides: Larger oligosaccharides derived from the partial hydrolysis of chitin.
Uniqueness: N,N’-Diacetylchitobiose is unique in its role as an intermediate in the chitinolytic pathway. Unlike its monomeric counterpart, N-acetyl-D-glucosamine, N,N’-Diacetylchitobiose retains the β-(1→4) glycosidic bond, making it a crucial substrate for studying the enzymatic breakdown of chitin. Its ability to undergo both hydrolysis and deacetylation reactions further distinguishes it from other chitin-derived compounds .
Biochemical Analysis
Biochemical Properties
N,N’-Diacetylchitobiose interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is N,N’-Diacetylchitobiose deacetylase, a hexameric, zinc-containing metalloenzyme from the extremophile Pyrococcus chitonophagus . This enzyme removes the acetyl group specifically from the non-reducing end of the sugar substrate . The enzyme is also active, at a reduced level, toward N-acetyl-D-glucosamine or a trimer of N-acetyl-D-glucosamine units .
Cellular Effects
N,N’-Diacetylchitobiose has been shown to have protective effects against oxidative DNA damage in peripheral blood mononuclear cells exposed to smoke extracts . It has been demonstrated that the extent of DNA damage decreased significantly when cells were treated with N,N’-Diacetylchitobiose prior to exposure to smoke extracts .
Molecular Mechanism
The molecular mechanism of N,N’-Diacetylchitobiose involves its interaction with enzymes such as N,N’-Diacetylchitobiose deacetylase. The crystallographic analysis of this enzyme with N,N’-Diacetylchitobiose as its main substrate shows that the substrate approaches the active site in a monodentate manner, replacing a single water molecule that is bound at the Zn2+ cation when the ligand is absent . The reaction mechanism proceeds via an anhydride intermediate .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of N,N’-Diacetylchitobiose in laboratory settings are limited, it is known that the N,N’-Diacetylchitobiose deacetylase enzyme retains its structural integrity up to temperatures slightly exceeding 100 °C , suggesting that N,N’-Diacetylchitobiose may also exhibit stability under similar conditions.
Metabolic Pathways
N,N’-Diacetylchitobiose is involved in the degradation of chitin, a major source of energy and macroelements for many organisms . The degradation process involves the deacetylation of chitin or its fragments, a step in which N,N’-Diacetylchitobiose plays a crucial role .
Transport and Distribution
N,N’-Diacetylchitobiose is transported and distributed within cells and tissues through the bacterial phosphoenolpyruvate: sugar phosphotransferase system (PTS) . This system mediates the uptake and phosphorylation of carbohydrates, including N,N’-Diacetylchitobiose .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diacetylchitobiose can be synthesized through the partial hydrolysis of chitin using chitinase enzymes. The hydrolysis process involves breaking down the long polymer chains of chitin into smaller oligosaccharides, including N,N’-Diacetylchitobiose. The reaction conditions typically involve an aqueous environment with controlled pH and temperature to optimize enzyme activity .
Industrial Production Methods: Industrial production of N,N’-Diacetylchitobiose often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi that produce chitinase enzymes are cultured in bioreactors. The chitin substrate is then added to the bioreactor, where it undergoes enzymatic hydrolysis to produce N,N’-Diacetylchitobiose. The product is subsequently purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’-Diacetylchitobiose primarily undergoes hydrolysis reactions. It can be further hydrolyzed by enzymes such as N-acetylglucosaminidase to produce N-acetyl-D-glucosamine monomers. Additionally, it can participate in deacetylation reactions catalyzed by chitin deacetylase enzymes, resulting in the formation of chitosan oligosaccharides .
Common Reagents and Conditions:
Hydrolysis: Enzymes such as chitinase and N-acetylglucosaminidase in an aqueous environment.
Deacetylation: Chitin deacetylase enzymes under mild reaction conditions, often involving a buffered solution at specific pH and temperature.
Major Products:
Hydrolysis: N-acetyl-D-glucosamine monomers.
Deacetylation: Chitosan oligosaccharides.
properties
| { "Design of the Synthesis Pathway": "The synthesis of N,N'-diacetylchitobiose can be achieved through the reaction of chitobiose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the acetylation of the amino groups in chitobiose to form N,N'-diacetylchitobiose.", "Starting Materials": [ "Chitobiose", "Acetic Anhydride", "Pyridine" ], "Reaction": [ "Mix chitobiose, acetic anhydride, and pyridine in a reaction flask", "Heat the reaction mixture at 70-80°C for 2-3 hours", "Cool the reaction mixture and add water to it", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain N,N'-diacetylchitobiose as a white solid" ] } | |
CAS RN |
35061-50-8 |
Molecular Formula |
C16H28N2O11 |
Molecular Weight |
424.40 g/mol |
IUPAC Name |
N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
CDOJPCSDOXYJJF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Pictograms |
Irritant |
synonyms |
2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Furo[2,3-c]pyran-2-one](/img/structure/B13469.png)
